(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone
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Overview
Description
(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone is a complex organic compound that features a bromophenyl group and a dihydrothieno[3,2-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
- 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one
Uniqueness
(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone is unique due to the presence of both a bromophenyl group and a dihydrothieno[3,2-c]pyridine moiety. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H12BrNOS |
---|---|
Molecular Weight |
322.22 g/mol |
IUPAC Name |
(4-bromophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone |
InChI |
InChI=1S/C14H12BrNOS/c15-12-3-1-10(2-4-12)14(17)16-7-5-13-11(9-16)6-8-18-13/h1-4,6,8H,5,7,9H2 |
InChI Key |
NMWAAIHQFUYLTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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